molecular formula C17H14N2O2S B3246727 (E)-3-(furan-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide CAS No. 1799261-35-0

(E)-3-(furan-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide

Cat. No.: B3246727
CAS No.: 1799261-35-0
M. Wt: 310.4
InChI Key: HKBKLQCPIVIDSQ-ONEGZZNKSA-N
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Description

The compound "(E)-3-(furan-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide" features an acrylamide backbone with a furan-2-yl group at the α-position and a pyridin-3-ylmethyl substituent linked to a thiophen-3-yl moiety at the β-position. The (E)-configuration ensures optimal spatial orientation for target binding.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-17(4-3-16-2-1-6-21-16)19-10-13-8-15(11-18-9-13)14-5-7-22-12-14/h1-9,11-12H,10H2,(H,19,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBKLQCPIVIDSQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds, characterized by the presence of furan, thiophene, and pyridine rings. The molecular formula is C16H15N2O2SC_{16}H_{15}N_2O_2S, with a molecular weight of approximately 315.4 g/mol. The structural features contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC16H15N2O2SC_{16}H_{15}N_2O_2S
Molecular Weight315.4 g/mol
CAS Number2035006-84-7

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The furan and thiophene moieties may facilitate binding to nicotinic acetylcholine receptors, which are implicated in several neurological pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported as low as 0.22 µg/mL, indicating strong antibacterial properties .

Anticancer Properties

The compound's anticancer effects have been investigated in vitro, demonstrating cytotoxicity against several cancer cell lines. It was found to induce apoptosis in cancer cells through the activation of caspase pathways. Notably, the compound exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Case Studies

  • Study on Nicotinic Receptors : A study examining the effects of a related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, indicated that compounds with similar structures can act as positive allosteric modulators of α7 nicotinic receptors. This modulation was associated with anxiolytic-like effects in animal models . Although this specific study did not test this compound directly, it suggests potential pathways for further research.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of derivatives similar to this compound. The derivatives exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of analogous acrylamide derivatives:

Compound Name Key Structural Features Biological Activity/Notes Key Differences from Target Compound References
Target Compound Furan-2-yl, thiophen-3-yl-pyridin-3-ylmethyl, acrylamide (E-configuration) Potential kinase inhibition or receptor modulation (inferred from structural analogs) N/A
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Thiophen-2-yl, p-tolyl, acrylamide (E-configuration) α7 nAChR modulation; antinociceptive activity in mice Thiophen-2-yl (vs. 3-yl), lacks pyridine linkage; p-tolyl instead of pyridin-3-ylmethyl
Compound 25c () Pyridin-3-yl acrylamide, quinazolinyl-furan linkage EGFR/HER2-NAMPT conjugate; anticancer activity Quinazoline core (absent in target); thiophene replaced with furan
Patented Compound () Bromophenyl, pyrimidinylamino, acrylamide (E-configuration) Anticancer activity; targets kinase pathways Bromophenyl substituent; pyrimidine instead of pyridine-thiophene hybrid
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Furan-2-yl, N-methyl-p-tolyl, acrylamide (E-configuration) Reduced antinociceptive activity compared to DM497; α7 nAChR interaction Lacks thiophene and pyridine; methylated amide group
FR173657 () Acetamido-pyridyl, dichlorophenyl, acrylamide Neuropeptide receptor antagonist Complex dichlorophenyl and acetamido groups; no furan/thiophene

Electronic and Physicochemical Properties

  • Electron-Rich vs. In contrast, nitro- or cyano-substituted analogs (e.g., ) exhibit electron-withdrawing effects, altering binding kinetics .
  • Metabolic Stability : Unlike trifluoromethyl-containing analogs (), the target compound lacks halogenated groups, which may reduce metabolic stability but mitigate toxicity risks .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows acrylamide coupling methodologies (e.g., ), though the thiophen-3-yl-pyridine moiety may require specialized cross-coupling steps .
  • Structure-Activity Relationship (SAR) :
    • Thiophene position (2-yl vs. 3-yl) significantly impacts receptor binding (e.g., DM497 vs. target compound) .
    • Pyridine incorporation enhances π-π stacking in kinase active sites, as observed in patented pyrimidine derivatives () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(furan-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide
Reactant of Route 2
Reactant of Route 2
(E)-3-(furan-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide

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